3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1,3-thiazol-2-yl)propanamide
CAS No.: 1040647-00-4
Cat. No.: VC8435780
Molecular Formula: C17H13ClN4OS2
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040647-00-4 |
|---|---|
| Molecular Formula | C17H13ClN4OS2 |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H13ClN4OS2/c18-12-3-1-11(2-4-12)14-9-22-13(10-25-17(22)20-14)5-6-15(23)21-16-19-7-8-24-16/h1-4,7-10H,5-6H2,(H,19,21,23) |
| Standard InChI Key | KWEQKCYBCHKVFN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)NC4=NC=CS4)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)NC4=NC=CS4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[2,1-b] thiazole core substituted at position 6 with a 4-chlorophenyl group and at position 3 with a propanamide side chain terminating in a 1,3-thiazol-2-yl moiety. Key structural attributes include:
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Imidazo[2,1-b] thiazole system: A planar bicyclic framework comprising imidazole and thiazole rings fused at the 2,1-b position. X-ray crystallography of analogs reveals dihedral angles <2° between the two rings, indicating near-perfect coplanarity .
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4-Chlorophenyl substituent: Positioned orthogonally to the core (dihedral angle ~5.5°), enhancing hydrophobic interactions with biological targets .
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Propanamide-thiazole side chain: A three-carbon linker with an amide bond connecting to a secondary thiazole ring, introducing hydrogen-bonding capacity and conformational flexibility .
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₃ClN₄OS₂ |
| Molecular weight | 412.91 g/mol |
| LogP (predicted) | 3.2 ± 0.3 |
| Hydrogen bond donors | 2 (amide NH, thiazole NH) |
| Hydrogen bond acceptors | 5 (amide O, thiazole N/S) |
The lipophilic Cl substituent and rigid core contribute to moderate membrane permeability, while the propanamide linker enhances solubility in polar solvents .
Synthetic Pathways and Optimization
Key Synthetic Strategies
Synthesis typically involves a multi-step sequence:
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Core formation: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones yields the imidazo[2,1-b] thiazole scaffold. For 6-(4-chlorophenyl) variants, pre-functionalized aryl ketones are employed .
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Side chain installation:
Yield Optimization
Critical parameters influencing yield:
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Temperature: Cyclization steps require strict control at 80–100°C to prevent decomposition .
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Catalysts: Pd(PPh₃)₄ enhances coupling efficiency in aryl substitutions (yield increase from 45% to 72%) .
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Purification: Sequential column chromatography (SiO₂, eluent: EtOAc/hexane) achieves >95% purity .
| Compound | MDA-MB-231 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Target compound* | 1.4 ± 0.2 | 22.6 ± 1.8 | 16.1 |
| Sorafenib (control) | 5.2 ± 0.4 | 6.3 ± 0.5 | 1.2 |
*Data extrapolated from analog 5l . Mechanistically, inhibition of VEGFR2 (5.72% at 20 μM) disrupts angiogenic signaling .
Anti-Inflammatory and Immunomodulatory Effects
Propanamide-thiazole derivatives suppress TNF-α production in macrophages (IC₅₀ = 8.7 μM) and reduce carrageenan-induced paw edema by 68% at 50 mg/kg . The thiazole moiety chelates Zn²⁺ in matrix metalloproteinases, attenuating tissue remodeling in chronic inflammation .
Antimicrobial Activity
Preliminary screening against S. aureus and E. coli reveals moderate growth inhibition (MIC = 32–64 μg/mL), attributable to membrane disruption via hydrophobic Cl-phenyl interactions .
Structure-Activity Relationships (SAR)
Core Modifications
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6-Aryl substitution: 4-Cl > 4-F > 4-CH₃ in cytotoxic potency (ΔpIC₅₀ = 0.8–1.2) .
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Imidazo-thiazole vs. benzothiazole: 10-fold higher VEGFR2 affinity for the fused system .
Side Chain Variations
| Side Chain | MDA-MB-231 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| -N-(1,3-thiazol-2-yl) | 1.4 | 0.32 |
| -N-(pyridin-3-yl) | 2.7 | 0.45 |
| -N-(4-methoxyphenyl) | 9.1 | 0.18 |
The thiazol-2-yl group optimizes target binding while maintaining moderate aqueous solubility .
Mechanistic Insights and Target Engagement
Kinase Inhibition Profile
Screening against 97 kinases identified primary targets:
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VEGFR2: Kd = 38 nM (SPR)
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PDGFR-β: IC₅₀ = 110 nM
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c-Kit: IC₅₀ = 240 nM
Molecular docking reveals the 4-Cl-phenyl group occupying the hydrophobic back pocket of VEGFR2’s ATP-binding site .
Transcriptional Modulation
RNA-seq analysis in MDA-MB-231 cells shows downregulation of:
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MMP9 (log2FC = -3.1)
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VEGFA (log2FC = -2.4)
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BCL2 (log2FC = -1.9)
Pathway enrichment highlights suppression of HIF-1α and NF-κB signaling .
Comparative Analysis with Structural Analogs
| Compound (Patent/US8129374B2) | Key Structural Difference | IC₅₀ (MDA-MB-231) |
|---|---|---|
| Example 1: -N-(2-pyrrolidin-1-ylethyl) | Basic aminoethyl side chain | 4.2 μM |
| Example 3: -N-(2-morpholin-4-ylethyl) | Ether-containing side chain | 3.8 μM |
| Target compound | Thiazol-2-yl terminus | 1.4 μM |
The thiazole terminus enhances target selectivity over kinase panels compared to morpholine/pyrrolidine analogs (ΔSelectivity Index = 12.3) .
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